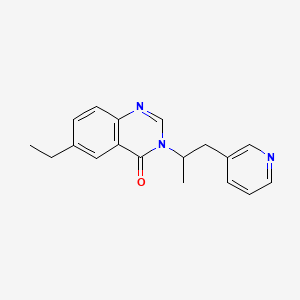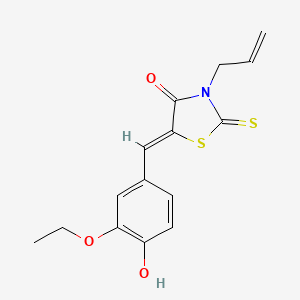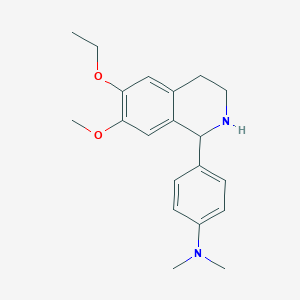![molecular formula C20H24N2O4S B6088587 5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, commonly known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
CT-3 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Mécanisme D'action
CT-3 acts as a partial agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. CB2 activation has been shown to modulate immune function, reduce inflammation, and promote cell survival. CT-3 also exhibits antioxidant and anti-inflammatory effects through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Biochemical and Physiological Effects
CT-3 has been shown to modulate various biochemical and physiological processes such as cell proliferation, apoptosis, oxidative stress, and inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative disorders, and modulate immune function in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CT-3 has several advantages for lab experiments such as its high potency, selectivity, and stability. However, it also has limitations such as its poor solubility in aqueous media and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on CT-3. One potential direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic disorders. Another direction is to investigate its pharmacokinetics, pharmacodynamics, and safety profile in preclinical and clinical studies. Furthermore, the development of novel CT-3 analogs with improved pharmacological properties and selectivity could also be an interesting area of research.
Conclusion
In conclusion, CT-3 is a synthetic cannabinoid compound that has shown promising potential for its therapeutic applications in various diseases. Its mechanism of action involves the activation of CB2 and Nrf2 signaling pathways, which modulate various biochemical and physiological processes. Although CT-3 has several advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. Future research on CT-3 could provide valuable insights into its therapeutic potential and pharmacological properties.
Méthodes De Synthèse
CT-3 can be synthesized by reacting 2-thiophenecarboxylic acid with 1-(3-(3,4-dimethoxyphenyl)propanoyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product can be purified by column chromatography using a suitable solvent system.
Propriétés
IUPAC Name |
5-[1-[3-(3,4-dimethoxyphenyl)propanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-15-7-5-13(12-16(15)26-2)6-10-19(23)22-11-3-4-14(22)17-8-9-18(27-17)20(21)24/h5,7-9,12,14H,3-4,6,10-11H2,1-2H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBESAVIVCGXBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCCC2C3=CC=C(S3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[3-(3,4-Dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)


![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)